molecular formula C20H21ClN2O B2654958 N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride CAS No. 2445794-08-9

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride

Cat. No.: B2654958
CAS No.: 2445794-08-9
M. Wt: 340.85
InChI Key: VRHLAQNQFJRTQA-UHFFFAOYSA-N
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Description

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and an aminoethylphenyl group. It is often used in research due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(1-aminoethyl)benzylamine with naphthalene-2-carboxylic acid chloride under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide
  • N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrobromide

Uniqueness

N-[[4-(1-Aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

N-[[4-(1-aminoethyl)phenyl]methyl]naphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O.ClH/c1-14(21)16-8-6-15(7-9-16)13-22-20(23)19-11-10-17-4-2-3-5-18(17)12-19;/h2-12,14H,13,21H2,1H3,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHLAQNQFJRTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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